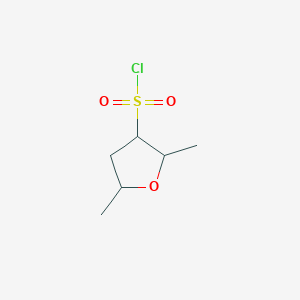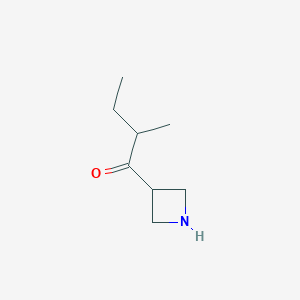
2,5-Dimethyloxolane-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyloxolane-3-sulfonyl chloride is a specialized chemical compound with the molecular formula C6H11ClO3S. This compound is known for its unique structural features, which make it a valuable asset in various scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,5-Dimethyloxolane-3-sulfonyl chloride typically involves the reaction of 2,5-dimethyloxolane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
2,5-Dimethyloxolane+Chlorosulfonic acid→2,5-Dimethyloxolane-3-sulfonyl chloride+Hydrogen chloride
The reaction is usually conducted at low temperatures to prevent decomposition and to achieve a high yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyloxolane-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form sulfonamide derivatives.
Hydrolysis: It can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Amines: Primary and secondary amines are commonly used in substitution reactions.
Bases: Organic or inorganic bases are often employed to facilitate the reaction.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acid: Formed by hydrolysis.
Applications De Recherche Scientifique
2,5-Dimethyloxolane-3-sulfonyl chloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in the synthesis of sulfonamide derivatives.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,5-Dimethyloxolane-3-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles such as amines. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonyl chloride group is replaced by the nucleophile, forming a new covalent bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dichlorothiophene-3-sulfonyl chloride
- 2,5-Dimethylimidazole-5-sulfonyl chloride
Uniqueness
2,5-Dimethyloxolane-3-sulfonyl chloride is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to other sulfonyl chlorides. This uniqueness makes it particularly valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C6H11ClO3S |
|---|---|
Poids moléculaire |
198.67 g/mol |
Nom IUPAC |
2,5-dimethyloxolane-3-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h4-6H,3H2,1-2H3 |
Clé InChI |
AFBYYJOJJUOHHO-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(O1)C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13207040.png)



amine](/img/structure/B13207070.png)
![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)


![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)


